

OptoDArG and Photopharmacology: A Technical Overview

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Compound Focus: OptoDArG

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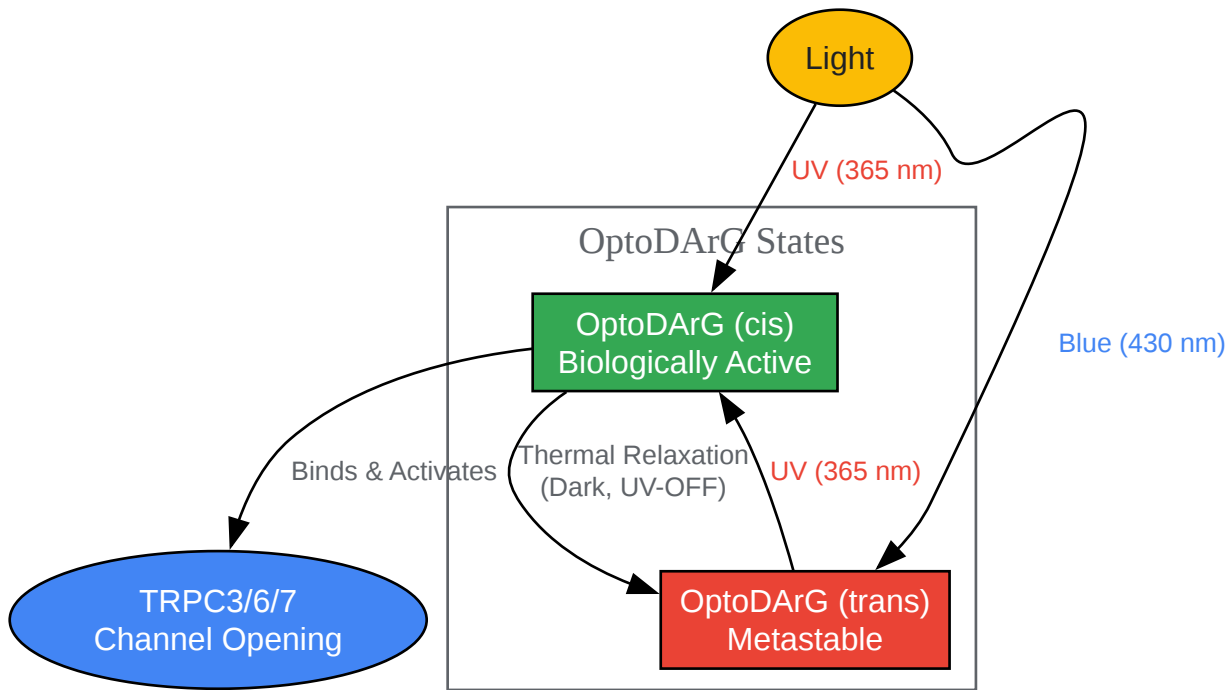
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OptoDArG (CAS No. 2230617-93-1) is an **azobenzene-based photochromic diacylglycerol (DAG)** [1]. Its core value in research lies in its function as a **photoswitchable lipid probe**, enabling precise control over lipid signaling in biological systems with high spatiotemporal resolution [1].

The principle is based on the **light-induced isomerization** of its azobenzene moiety [1]:

- **Trans to Cis isomerization:** Illumination with **UV light (365 nm)** switches **OptoDArG** from the stable *trans* conformation to the metastable *cis* conformation.
- **Cis to Trans reversion:** This can occur either through illumination with **blue light (430 nm)** or via **thermal relaxation** in the dark [1].

The *cis* conformation is primarily biologically active, allowing researchers to perform an "**optical lipid clamp**" – rapidly controlling the concentration of the active lipid at its target protein simply by switching the light [1].



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OptoDArG photoisomerization and TRPC channel activation pathway.

OptoDArG in TRPC Channel Research

A key application of **OptoDArG** is in studying the **TRPC family of ion channels** (specifically TRPC3, TRPC6, and TRPC7), which are known to be activated by DAG [1]. Research reveals that *cis* **OptoDArG** acts as a potent channel activator, and its binding provides information on DAG-ion channel interactions [1].

Table 1: Key Findings on OptoDArG-TRPC Interactions

Research Aspect	Finding	Experimental Insight
Isoform Specificity	Decay kinetics of currents post UV-OFF are isoform dependent [1].	TRPC3/6/7 activity displays exponential decay; kinetics vary by isoform [1].

Research Aspect	Finding	Experimental Insight
Lipid Binding Site	L2 lipid coordination site is critical for interaction [1].	Mutations in the L2 site alter deactivation kinetics of <i>cis</i> OptoDArG-induced currents [1].
Protein-Enhanced Relaxation	Thermal relaxation is faster when OptoDArG is bound to TRPC [1].	Suggests protein environment promotes transition of <i>cis</i> OptoDArG to the <i>trans</i> conformation [1].

Mechanism of **cis* **OptoDArG** binding and action on TRPC channels.*

Experimental Protocols

Here are detailed methodologies for key experiments involving **OptoDArG**, based on current research practices [1].

Cell Culture and Transfection for TRPC Studies

- **Cell Line:** Use **HEK293 cells** cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), HEPES (10 mM/L), L-glutamine (2 mM/L), streptomycin (100 µg/mL), and penicillin (100 U/mL) at 37°C and 5% CO₂ [1].
- **Transfection:** Transiently transfect cells with **TRPC3/6/7 plasmid DNA** (e.g., hTRPC3 in peYFP-C1 vector) using a transfection reagent like PolyJet, according to the manufacturer's protocol. Seed transfected cells on glass coverslips 24 hours before experiments [1].

Electrophysiology and Photopharmacology

- **Setup:** Perform whole-cell patch-clamp recordings on an inverted microscope equipped with a CoolLED pE-300Ultra or similar light source for precise UV (365 nm) and blue (430 nm) illumination [1].
- **Solutions:**
 - **Extracellular:** 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; pH adjusted to 7.4 with NaOH [1].
 - **Pipette (Intracellular):** 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; pH adjusted to 7.3 with CsOH [1].

- **Photopharmacological Protocol:**

- Transfer coverslips to a perfusion chamber containing **20 μM OptoDArG** [1].
- Establish whole-cell configuration with pipette resistance of 3–4 $\text{M}\Omega$ [1].
- Apply **UV light (365 nm)** to switch **OptoDArG** to its active *cis* state and record induced currents [1].
- Terminate UV light (switch to dark/UV-OFF) to observe current decay kinetics, or apply **blue light (430 nm)** to actively switch **OptoDArG** back to the *trans* state [1].

Vesicle Assays for Lipid Bilayer Studies

- **GUV Preparation:** Prepare Giant Unilamellar Vesicles (GUVs) using the **electroformation method** [1].
- **Procedure:**
 - Use pure POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) or a mixture of POPC with 2 mol% **OptoDArG** dissolved in chloroform [1].
 - Spread lipid stock on indium tin oxide (ITO)-coated glass slides and dry in a desiccator to evaporate solvent [1].
 - Assemble a chamber with a Teflon spacer, fill with sucrose solution, and apply an alternating electric field to form GUVs [1].
- **Application:** Visualize the morphological response of GUVs to light-induced isomerization of **OptoDArG**, providing insights into its behavior in a lipid bilayer environment separate from protein interactions [1].

Computational and Molecular Modeling Context

While specific **OptoDArG** force fields weren't detailed in the search results, molecular modeling and machine learning are central to modern molecular dynamics. These approaches are highly relevant for extending **OptoDArG** research [2] [3].

Molecular modeling is a broad field that uses computational techniques to simulate molecular behavior, with applications in drug design and biomaterials [3]. Methods include:

- **Molecular Mechanics (MM):** Uses classical potential functions; faster, suitable for larger systems [3].
- **Quantum Mechanical (QM) Methods:** More accurate for electronic interactions but computationally expensive [3].

Machine Learning (ML) is revolutionizing molecular dynamics by providing highly accurate and transferable potentials trained on *ab initio* data, enabling faster simulations at quantum mechanical accuracy [2]. Key models and frameworks include:

- **ANI-1, DeepMD, and SchNet**, which use neural networks to represent molecular potential energy surfaces [2].

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